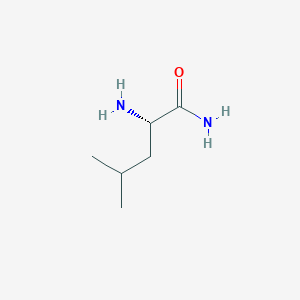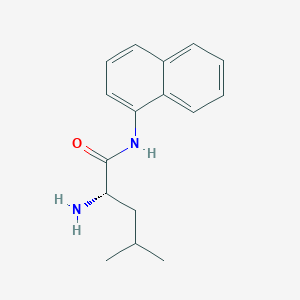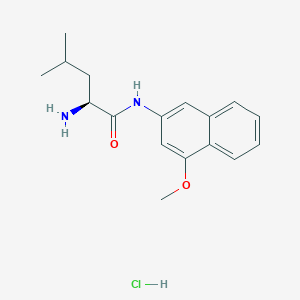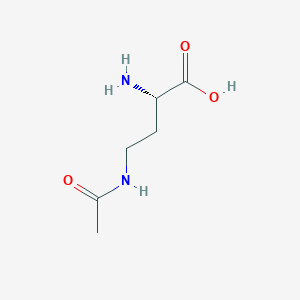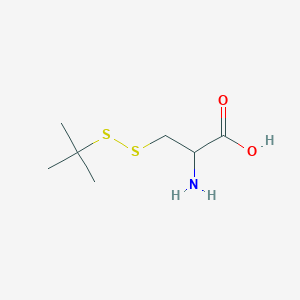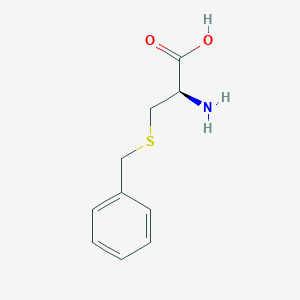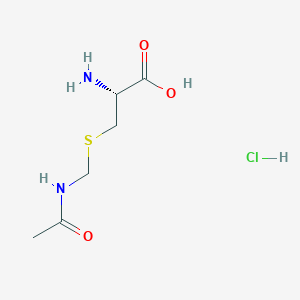
H-His-pNA
Descripción general
Descripción
H-His-pNA is a significant chemical compound widely used in biochemical research. It serves as a substrate to measure the activity of various enzymes, including chymotrypsin, trypsin, and elastase . This compound is synthesized through the reaction between L-histidine and 4-nitroaniline, resulting in a product that displays a yellow color .
Mecanismo De Acción
Target of Action
L-Histidine 4-nitroanilide primarily targets enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in the hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline .
Mode of Action
The mode of action for L-Histidine 4-nitroanilide involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . This hydrolysis results in the release of 4-nitroaniline , which can be detected spectrophotometrically at 410 nm .
Biochemical Pathways
L-Histidine 4-nitroanilide affects the L-histidine biosynthetic pathway . In this pathway, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition . The elimination of the feedback inhibition of HisG by the L-histidine end product is an important step that enables the oversynthesis of L-histidine in breeding strains .
Pharmacokinetics
The compound’s mode of action suggests that its bioavailability would be influenced by the presence and activity of specific enzymes such as chymotrypsin, trypsin, and elastase .
Result of Action
The hydrolysis of L-Histidine 4-nitroanilide results in the release of 4-nitroaniline . This compound can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .
Action Environment
The action of L-Histidine 4-nitroanilide can be influenced by various environmental factors. For instance, the presence and activity of specific enzymes can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound and its interaction with its targets.
Análisis Bioquímico
Biochemical Properties
L-Histidine 4-nitroanilide interacts with enzymes such as chymotrypsin, trypsin, and elastase. These interactions involve the hydrolysis of the amide bond between L-histidine and 4-nitroaniline.
Molecular Mechanism
The molecular mechanism of L-Histidine 4-nitroanilide involves the hydrolysis of the amide bond between L-histidine and 4-nitroanilide by enzymes such as chymotrypsin, trypsin, and elastase. This hydrolysis results in the release of 4-nitroaniline.
Metabolic Pathways
L-Histidine 4-nitroanilide is involved in the metabolic pathways related to the activity of enzymes like chymotrypsin, trypsin, and elastase. These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: H-His-pNA is synthesized through a straightforward reaction between L-histidine and 4-nitroaniline . The reaction typically involves the formation of an amide bond between the amino group of L-histidine and the nitro group of 4-nitroaniline. The reaction conditions often include the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction can be carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: H-His-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as chymotrypsin, trypsin, and elastase . These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline, resulting in the release of 4-nitroaniline .
Common Reagents and Conditions: The hydrolysis reactions typically occur under mild conditions, with the presence of the specific enzyme being the primary requirement. The reactions are often carried out in buffered solutions to maintain the optimal pH for enzyme activity.
Major Products Formed: The major product formed from the hydrolysis of this compound is 4-nitroaniline . This product can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .
Aplicaciones Científicas De Investigación
H-His-pNA is extensively used in biochemical research as a substrate to measure the activity of proteolytic enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of physiological functions.
In addition to its use in enzyme activity assays, this compound is also employed in studies related to enzyme kinetics and inhibition. Researchers use this compound to investigate the catalytic mechanisms of proteolytic enzymes and to screen for potential enzyme inhibitors.
Comparación Con Compuestos Similares
H-His-pNA can be compared with other nitroanilide derivatives used as enzyme substrates. Similar compounds include 4-nitroacetanilide and 4-nitrobenzanilide, which are also used in enzyme activity assays . this compound is unique in its specific application for measuring the activity of proteolytic enzymes such as chymotrypsin, trypsin, and elastase .
List of Similar Compounds:- 4-Nitroacetanilide
- 4-Nitrobenzanilide
These compounds share structural similarities with this compound but differ in their specific applications and enzyme targets .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUATUQRWYXUCA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428626 | |
| Record name | AC1OLRMH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70324-65-1 | |
| Record name | AC1OLRMH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




